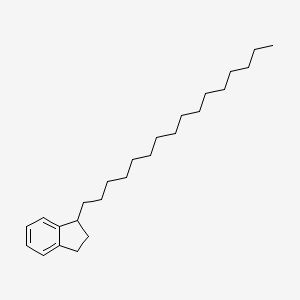
1-n-Hexadecylindan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is characterized by a hexadecyl group attached to an indan ring system. This compound is notable for its unique structure, which combines a long alkyl chain with an indane moiety, making it an interesting subject for various chemical and industrial applications.
準備方法
The synthesis of 1-n-Hexadecylindan typically involves the alkylation of indan with a hexadecyl halide under Friedel-Crafts reaction conditions . The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures. The general reaction scheme can be represented as follows:
Indan+Hexadecyl HalideAlCl3this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.
化学反応の分析
1-n-Hexadecylindan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert any present carbonyl groups to alcohols.
Substitution: The indane ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-n-Hexadecylindan has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its long alkyl chain makes it a candidate for studying lipid interactions and membrane dynamics.
Medicine: Research into its potential as a drug delivery agent due to its hydrophobic properties.
Industry: It is explored for use in lubricants and surfactants due to its amphiphilic nature.
作用機序
The mechanism of action of 1-n-Hexadecylindan in various applications involves its ability to interact with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and function. Its long alkyl chain allows it to interact with other hydrophobic molecules, making it useful in drug delivery systems where it can encapsulate hydrophobic drugs and facilitate their transport .
類似化合物との比較
1-n-Hexadecylindan can be compared with other similar compounds such as:
1-n-Hexadecyl-2,3-dihydroindene: Similar structure but with slight variations in the indane ring.
1-Hexadecyl-2,3-dihydro-1H-indene: Another isomer with different positioning of the hexadecyl group.
1-(1-Indanyl)hexadecane: A compound with a similar alkyl chain but different ring structure.
特性
CAS番号 |
55334-29-7 |
|---|---|
分子式 |
C25H42 |
分子量 |
342.6 g/mol |
IUPAC名 |
1-hexadecyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C25H42/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-22-24-19-16-17-20-25(23)24/h16-17,19-20,23H,2-15,18,21-22H2,1H3 |
InChIキー |
QMGOXEWNQKNUQO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC1CCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




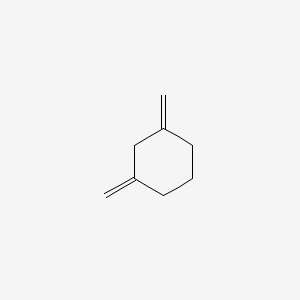
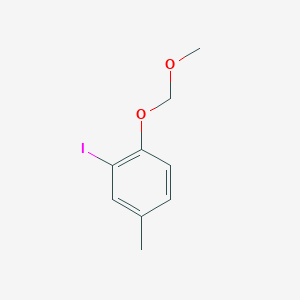
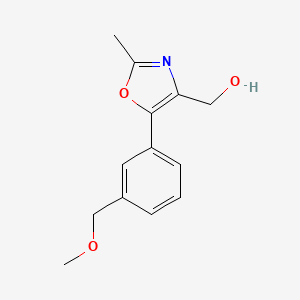
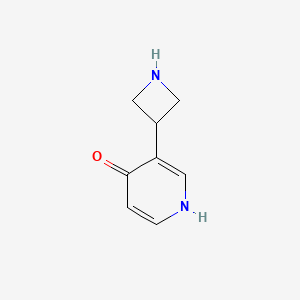
![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
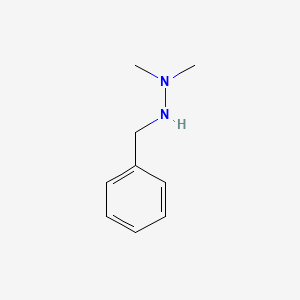



![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)


